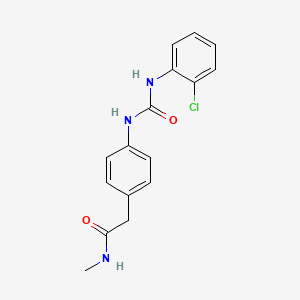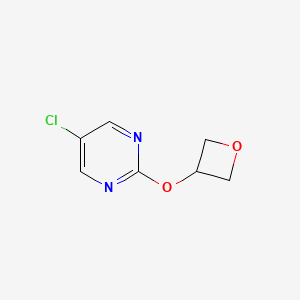![molecular formula C13H11N3O2 B2635327 2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1338659-26-9](/img/structure/B2635327.png)
2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” is a type of heterocyclic compound . It is a member of the pyrazolo[1,5-a]pyrazin-4(5H)-one family, which is known for its significant photophysical properties . This family of compounds has attracted attention in both medicinal chemistry and material science .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives involves the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine . This reaction can be carried out under microwave-assisted conditions and is solvent-free . The synthesis route allows for versatile structural modifications at various positions on the fused ring .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazolo[1,5-a]pyrazin-4(5H)-one core, with a 3-methoxyphenyl group attached . The structure of the compounds can be determined using techniques such as IR, 1H NMR, and mass spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are characterized by the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This allows for the creation of a variety of structural modifications .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Facile Synthesis Techniques: Innovative synthesis methods have been developed for pyrazolo[1,5-a]pyrazin derivatives, utilizing environmentally benign, efficient conditions, including ultrasound irradiation and aqueous media, to achieve high yields and regioselective products. These methods offer advantages such as operational simplicity and short reaction times, providing a solid foundation for exploring the compound's therapeutic potential (S. Kaping et al., 2016).
- Structural Analysis: X-ray crystallography and spectral analysis techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry, have been extensively used to confirm the chemical structures and regioselectivity of synthesized pyrazolo[1,5-a]pyrazin derivatives. These analytical methods ensure the accurate identification of compounds for further biological evaluation (J. Ganapathy et al., 2015).
Biological Activities
- Anticancer Activity: Several studies have identified specific pyrazolo[1,5-a]pyrazin derivatives exhibiting promising anticancer activities against lung cancer cell lines, such as A549. These compounds inhibit cancer cell growth in dosage- and time-dependent manners, highlighting their potential as anticancer agents. The introduction of certain substituents, such as the 4-chlorophenyl group, has been shown to enhance these inhibitory effects, suggesting a basis for the structure-activity relationship that could guide the design of new anticancer drugs (Liang-Wen Zheng et al., 2011; Jin-hua Zhang et al., 2008).
- Antimicrobial Activity: The antimicrobial potential of pyrazolo[1,5-a]pyrazin derivatives has been demonstrated against a variety of bacterial and fungal strains. Specific derivatives show potent activity, underscoring the relevance of chemical modifications in enhancing antimicrobial efficacy. This activity supports the potential use of these compounds in treating infectious diseases (D. Ashok et al., 2016).
- Anti-inflammatory Activity: Research into the synthesis of novel pyrazolo[1,5-a]pyrimidine analogs has revealed their significant anti-inflammatory and anti-cancer activities. These findings suggest the dual therapeutic potential of these compounds in managing inflammation and cancer, providing a basis for further pharmacological investigation (S. Kaping et al., 2016).
Mecanismo De Acción
While the specific mechanism of action for “2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” is not explicitly mentioned in the search results, it is noted that certain pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have shown inhibitory effects on cell growth . This suggests potential biological activity that could be further explored.
Direcciones Futuras
The pyrazolo[1,5-a]pyrazin-4(5H)-one family of compounds, including “2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one”, has significant potential in various fields due to their photophysical properties . Future research could focus on exploring their potential applications in medicinal chemistry and material science, as well as further investigating their synthesis and biological activity .
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-18-10-4-2-3-9(7-10)11-8-12-13(17)14-5-6-16(12)15-11/h2-8H,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAVVTWZTICRFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C=CNC(=O)C3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-fluoro-2-methylphenyl)-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2635244.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/no-structure.png)
![3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde](/img/structure/B2635248.png)

![N-(2,4-dimethylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2635255.png)
![2-(3-Hydroxypropyl)-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2635256.png)


![N-[1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-methoxy-N-methylbenzamide](/img/structure/B2635262.png)
![4-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2635263.png)
![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2635264.png)
![N-[(4-Chlorophenyl)methyl]-4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidine-1-carboxamide](/img/structure/B2635267.png)